molecular formula C15H14Cl2N2O2 B2970197 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide CAS No. 1111576-77-2

3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide

Cat. No.: B2970197
CAS No.: 1111576-77-2
M. Wt: 325.19
InChI Key: QVLZGRHCJBDEBQ-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring dichloro substitutions at positions 3 and 6 of the pyridine ring and an N-methyl-3-methoxybenzylamide group at position 2.

For example, compounds like 5,6-dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide (CAS 854354-73-7) are synthesized using similar protocols involving aminolysis of acyl chlorides derived from pyridine carboxylic acids .

Properties

IUPAC Name

3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-19(9-10-4-3-5-11(8-10)21-2)15(20)14-12(16)6-7-13(17)18-14/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZGRHCJBDEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14Cl2N2O2
  • Molecular Weight : 325.19 g/mol
  • CAS Number : [24734640]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an antagonist for specific receptors involved in inflammatory pathways.

Antiinflammatory Activity

Studies have shown that derivatives of pyridine compounds can exhibit significant anti-inflammatory properties. The compound's structure suggests it may inhibit the production of pro-inflammatory cytokines. For example, a related compound demonstrated an IC50 of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays, indicating a strong potential for anti-inflammatory effects .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar pyridine derivatives have shown promising results against both gram-positive and gram-negative bacteria. The effectiveness was measured through zones of inhibition (ZI) against various strains, with some compounds showing ZIs comparable to standard antibiotics .

Study 1: In Vitro Evaluation

A recent study evaluated the antibacterial activity of a series of pyridine derivatives, including compounds structurally similar to this compound. The results indicated that these compounds exhibited significant bacteriostatic activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid .

Study 2: Anti-biofilm Activity

Another aspect explored was the compound's ability to inhibit biofilm formation, which is crucial in treating chronic infections. The study found that certain derivatives had minimum biofilm inhibitory concentrations (MBICs) significantly lower than their MICs, suggesting effective inhibition without substantial bactericidal activity .

Data Tables

Biological ActivityMeasurement MethodResult
Anti-inflammatoryIC50 Assay123 nM (PGE2 inhibition)
Antimicrobial (E. coli)Zone of InhibitionZI = 16 mm
Biofilm InhibitionMBICMBIC = 0.5 μg/ml

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The table below compares key structural features and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Functional Groups Reference
3,6-Dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide C₁₆H₁₅Cl₂N₂O₂ 349.21 3,6-dichloro (pyridine); N-methyl-3-methoxybenzylamide Pyridine, carboxamide, methoxy Hypothetical
5,6-Dichloro-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide C₁₆H₁₆Cl₂N₂O 323.22 5,6-dichloro (pyridine); N-(4-phenylbutan-2-yl) Pyridine, carboxamide, phenyl
5,6-Dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide C₁₆H₈Cl₂F₂N₃OS 410.22 5,6-dichloro (pyridine); N-(4-(3,4-difluorophenyl)thiazol-2-yl) Pyridine, thiazole, difluorophenyl
N-(3-Chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide C₁₅H₁₅ClN₂O₃ 306.74 4-methoxy-1-methyl-6-oxo (dihydropyridine); N-(3-chloro-2-methylphenyl) Dihydropyridine, carboxamide
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide C₂₁H₁₂ClF₅N₂O₂ 458.78 5-chloro-6-oxo (pyridine); N-(2,4-difluorophenyl); 3-(trifluoromethyl)benzyl Pyridine, trifluoromethyl, difluoro

Key Structural and Functional Differences

  • Chlorine Substitution Position : The target compound’s 3,6-dichloro configuration contrasts with 5,6-dichloro analogs (e.g., CAS 854354-73-7), which may alter electronic distribution and binding interactions .
  • Amide Substituents: The N-methyl-3-methoxybenzyl group in the target compound differs from thiazole-linked difluorophenyl (EN300-26576609) or trifluoromethylbenzyl groups (CAS 338977-82-5).
  • Pyridine Oxidation State : Unlike dihydropyridine derivatives (e.g., CAS 2034527-43-8), the target compound retains a fully aromatic pyridine ring, which may enhance metabolic stability .

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : Analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide form centrosymmetric dimers via N–H···O interactions, a pattern likely conserved in the target compound due to its carboxamide group .
  • Crystal Packing: Methoxy and chloro substituents influence π-π stacking and van der Waals interactions, as seen in thieno[3,2-d]pyrimidin-4-ones () .

Pharmacological Implications

  • Fluorinated analogs (e.g., CAS 338977-82-5) exhibit enhanced bioavailability due to increased lipophilicity, a trait modifiable by adjusting the target compound’s benzyl substituents .

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